Oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine
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Overview
Description
Oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH, featuring both amine and ether functional groups . The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine typically involves the reaction of oxalic acid with 4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH.
Morpholine: An organic chemical compound with the formula O(CH2CH2)2NH.
4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine: A morpholine derivative with specific functional groups.
Uniqueness
Oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine is unique due to its combination of oxalic acid and morpholine derivative properties. This combination results in a compound with distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
oxalic acid;4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-12-4-5-13(2)15(14(12)3)18-11-8-16-6-9-17-10-7-16;3-1(4)2(5)6/h4-5H,6-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGDXKEOGNQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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